Cas no 1354485-35-0 ((2S,4S)-1-(Tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid)
(2S,4S)-1-(Tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid
- (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(Tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid
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- Inchi: 1S/C16H19ClN2O7/c1-16(2,3)26-15(22)18-8-10(7-12(18)14(20)21)25-13-5-4-9(17)6-11(13)19(23)24/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1
- InChI Key: DDTWMSMYKRDNQC-JQWIXIFHSA-N
- SMILES: ClC1C=CC(=C(C=1)[N+](=O)[O-])O[C@@H]1CN(C(=O)OC(C)(C)C)[C@H](C(=O)O)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 560
- Topological Polar Surface Area: 122
(2S,4S)-1-(Tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S040285-125mg |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic Acid |
1354485-35-0 | 125mg |
$ 230.00 | 2022-06-03 | ||
| TRC | S040285-250mg |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic Acid |
1354485-35-0 | 250mg |
$ 375.00 | 2022-06-03 |
(2S,4S)-1-(Tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on (2S,4S)-1-(Tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid
Professional Introduction to Compound with CAS No. 1354485-35-0 and Product Name: (2S,4S)-1-(Tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid
Compound with the CAS number 1354485-35-0 and the product name (2S,4S)-1-(Tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex stereochemical configuration and functional groups, has garnered considerable attention for its potential applications in drug discovery and development. The precise stereochemistry, indicated by the (2S,4S) configuration, is a critical factor in determining its biological activity and pharmacokinetic properties.
The molecular structure of this compound features a pyrrolidine core, which is a common motif in many bioactive molecules. The presence of a tert-butoxycarbonyl (Boc) group at the C1 position serves as an essential protecting group, commonly used in peptide synthesis and other organic transformations to prevent unwanted side reactions. Additionally, the 4-chloro-2-nitrophenyl moiety attached to the C4 position of the pyrrolidine ring introduces both electronic and steric effects that can influence the compound's interactions with biological targets.
Recent research has highlighted the importance of chiral compounds in medicinal chemistry. The stereochemistry of (2S,4S)-1-(Tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid has been extensively studied to understand its impact on biological activity. Studies have shown that the specific spatial arrangement of atoms in chiral molecules can lead to significant differences in their pharmacological effects. For instance, enantiomers of a given compound can exhibit vastly different binding affinities and metabolic profiles, making stereochemical control a crucial aspect of drug design.
The 4-chloro-2-nitrophenyl group is particularly noteworthy due to its ability to engage in multiple types of interactions with biological targets. Nitroaromatic compounds are known for their versatility in drug development, often serving as key pharmacophores in small-molecule drugs. The chlorine substituent enhances electrophilicity, allowing for further functionalization or interaction with nucleophiles in biological systems. This feature makes the compound a valuable scaffold for designing molecules with enhanced binding affinity and selectivity.
In recent years, there has been growing interest in developing novel therapeutic agents that target specific biological pathways implicated in various diseases. The pyrrolidine core of this compound is a well-documented scaffold in medicinal chemistry, with numerous derivatives having demonstrated efficacy in preclinical studies. Researchers have leveraged this scaffold to develop inhibitors targeting enzymes such as kinases and proteases, which are often overexpressed or dysregulated in pathological conditions.
The protecting group at the C1 position (tert-butoxycarbonyl) not only ensures stability during synthetic transformations but also provides a handle for further derivatization. This allows chemists to modify other functional groups on the molecule while maintaining structural integrity. Such flexibility is invaluable in optimizing drug candidates for clinical development.
Advances in synthetic methodologies have enabled more efficient and scalable production of complex chiral molecules like (2S,4S)-1-(Tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid. Techniques such as asymmetric hydrogenation and chiral resolution have significantly improved the availability of enantiomerically pure compounds, facilitating their use in high-throughput screening and lead optimization programs.
The integration of computational chemistry tools has further accelerated the discovery process. Molecular modeling and virtual screening allow researchers to predict binding interactions between this compound and potential biological targets with high precision. These predictions guide experimental efforts by identifying promising candidates for further investigation.
Preclinical studies have begun to explore the pharmacological profile of derivatives inspired by this compound's structure. Initial findings suggest that modifications to the pyrrolidine core or the 4-chloro-2-nitrophenyl group can significantly alter biological activity. For example, studies indicate that certain analogs exhibit potent inhibitory effects against enzymes involved in cancer progression or inflammatory responses.
The role of stereochemistry in determining biological activity cannot be overstated. The (2S,4S) configuration imparted by this compound may confer unique properties that distinguish it from other analogs. Such stereochemical specificity is often critical for achieving desired pharmacokinetic profiles, including bioavailability and metabolic stability.
Future research directions may focus on exploring new synthetic routes to this compound or developing related derivatives with enhanced therapeutic potential. The combination of computational modeling, synthetic chemistry expertise, and biological testing will be essential in uncovering novel applications for this versatile scaffold.
In conclusion,(2S,4S)-1-(Tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid, identified by CAS no. 1354485-35-0, represents a promising candidate for further exploration in pharmaceutical research. Its complex structure, featuring a chiral pyrrolidine core and functionalized aromatic group, offers unique opportunities for developing innovative therapeutic agents targeting various diseases.
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